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Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate

Cat. No.: B7890997
CAS No.: 880160-63-4
M. Wt: 215.13 g/mol
InChI Key: PZACJKRMTSMEEM-UHFFFAOYSA-N
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Description

Contextualizing Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate within the Chemical Landscape

Within the broad family of substituted benzoate (B1203000) esters lies this compound, a highly functionalized aromatic compound. Its structure is characterized by a methyl ester group and three distinct substituents on the benzene (B151609) ring: a fluorine atom, a hydroxyl group, and a nitro group. This specific arrangement of functional groups makes it a polysubstituted aromatic system, a category of compounds that are of significant interest in synthetic and medicinal chemistry.

The presence of multiple, electronically distinct groups (electron-withdrawing fluorine and nitro groups, and an electron-donating hydroxyl group) on a single aromatic scaffold suggests its potential utility as a specialized chemical intermediate. Such compounds are often designed as precursors for more complex molecular targets, where each functional group can be selectively addressed in subsequent synthetic steps. While detailed research on this specific molecule is not widespread, its structure positions it as a valuable building block for creating novel chemical entities.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 880160-63-4 azurewebsites.netchemicalbook.com
Molecular Formula C₈H₆FNO₅ azurewebsites.net
Molecular Weight 215.136 g/mol azurewebsites.net
MDL Number MFCD20489523 azurewebsites.net

Significance of Aromatic Fluorination and Nitration in Contemporary Organic Synthesis and Medicinal Chemistry

The functional groups present on this compound are not arbitrary; both fluorine and nitro groups are strategically employed in modern chemistry to impart specific properties to molecules.

Aromatic Fluorination: The introduction of fluorine into organic molecules, particularly aromatic rings, is a widely used strategy in medicinal chemistry. jocpr.com Fluorine's high electronegativity and small size can profoundly alter a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. Furthermore, fluorination can modify the acidity (pKa) of nearby functional groups, improve a molecule's binding affinity to target proteins, and increase its lipophilicity, which can enhance its ability to cross cell membranes. jocpr.com These "fluorine effects" have been successfully exploited in numerous pharmaceuticals.

Aromatic Nitration: Nitration, the process of introducing a nitro group (–NO₂) onto an aromatic ring, is a fundamental transformation in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution and directs incoming groups to the meta position. More importantly, the nitro group is exceptionally versatile; it can be readily reduced to form an amino group (–NH₂), a key functional group in a vast number of dyes, pharmaceuticals, and other specialty chemicals. This transformation from a nitro to an amino group is a critical step in many industrial synthetic sequences, making nitroaromatics essential chemical intermediates. chemicalbook.com

Overview of Research Trajectories for Multifunctionalized Aromatic Systems

The study of multifunctionalized aromatic systems—molecules bearing several different functional groups—is a prominent and advancing frontier in chemical research. jocpr.com These compounds are prized for their chemical complexity and the potential for selective, stepwise reactions. The distinct reactivity of each functional group allows chemists to build elaborate molecular architectures that would be difficult to assemble using simpler starting materials.

Current research trajectories focus on several key areas:

Development of Complex Drug Candidates: In medicinal chemistry, molecules with multiple functional groups are designed to interact with biological targets in a highly specific manner. The spatial arrangement of different groups can lead to enhanced potency and selectivity. jocpr.comnih.gov

Synthesis of Advanced Materials: Multifunctional aromatic compounds are used to create polymers and materials with tailored electronic, optical, or physical properties. For example, the interplay between electron-donating and electron-withdrawing groups can be used to design novel materials for electronics and photonics. mdpi.com

Efficient Synthetic Strategies: A major goal in organic synthesis is to develop efficient pathways to complex molecules. Using a multifunctionalized starting material, like a substituted benzoate, can significantly shorten synthetic routes, reducing waste and cost. This aligns with the principles of green chemistry. mdpi.com

In essence, compounds like this compound, while perhaps not end-products themselves, represent the sophisticated building blocks that enable the next generation of pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comwalshmedicalmedia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO5 B7890997 Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate CAS No. 880160-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZACJKRMTSMEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720876
Record name Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880160-63-4
Record name Benzoic acid, 5-fluoro-2-hydroxy-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880160-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40720876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 Fluoro 2 Hydroxy 3 Nitrobenzoate

Strategic Design of Reaction Sequences for Regioselective Functionalization

The architectural complexity of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, featuring three different substituents on a benzoate (B1203000) core, necessitates a carefully planned synthetic strategy. The regiochemical outcome of the synthesis is dictated by the inherent electronic properties of the functional groups and the order of their introduction.

Considerations for the Introduction of Fluoro, Hydroxyl, and Nitro Groups on a Benzoate Core

The placement of the fluoro, hydroxyl, and nitro groups on the final molecule is a result of the interplay between their individual directing effects in electrophilic aromatic substitution reactions. Each group exerts a distinct influence on the electron density of the benzene (B151609) ring, guiding incoming electrophiles to specific positions.

Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group donates electron density into the aromatic ring through a resonance effect (+M). This increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it a powerful ortho, para-director. libretexts.org

Nitro Group (-NO₂): The nitro group is a potent deactivating group. It strongly withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. youtube.com This withdrawal significantly reduces the ring's reactivity towards electrophiles and directs incoming substituents to the meta position relative to itself. youtube.com

Methyl Ester Group (-COOCH₃): Similar to the nitro group, the ester functionality is a deactivating, meta-directing group due to its electron-withdrawing nature. scribd.com

In the target molecule, the hydroxyl and fluoro groups are positioned to direct an incoming electrophile. The hydroxyl group at C2 and the fluoro group at C5 would both direct a new substituent to the C3 position (ortho to the hydroxyl and meta to the fluoro, though the ortho-directing influence of the hydroxyl group is dominant).

Sequential Nitration, Halogenation, and Esterification Protocols

A logical synthetic pathway would involve establishing the key directing groups on a precursor before the final functionalization. A common strategy for molecules of this type involves nitration as a key step, followed by esterification if the starting material is a carboxylic acid. For instance, a related synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by a separate esterification step to form the methyl ester. chemicalbook.comgoogle.com

A plausible sequence for the target compound would be:

Start with a pre-functionalized precursor , such as 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid).

Nitration: Introduce the nitro group onto the 5-fluorosalicylic acid ring. The powerful ortho, para-directing hydroxyl group will direct the incoming nitro group to the C3 position.

Esterification: Convert the resulting 5-fluoro-2-hydroxy-3-nitrobenzoic acid into its methyl ester. This is often achieved by reaction with methanol (B129727) in the presence of an acid catalyst.

Influence of Functional Group Introduction Sequence on Reaction Outcomes

The order in which functional groups are introduced is critical to achieving the desired substitution pattern and avoiding unwanted side reactions. The concept of functional group interchange is often employed, where one group is used to direct a reaction and is later converted to another. bldpharm.com

For the synthesis of this compound, the sequence is paramount:

Nitrating last (on a salicylic (B10762653) acid precursor): If one starts with Methyl 5-fluorosalicylate, the powerful activating and ortho-directing effect of the hydroxyl group at C2, combined with the para-directing effect of the fluorine at C5, ensures that the nitration occurs selectively at the C3 position. The ester group at C1 is a meta-director, which would also favor substitution at C3. The convergence of these directing effects leads to a high degree of regioselectivity.

Alternative sequences: Attempting to introduce the hydroxyl group after nitration is often more complex and may require harsher conditions or protecting group strategies. For example, nitrating 3-fluorobenzoic acid yields a mixture of isomers, with 5-fluoro-2-nitrobenzoic acid being a major product. chemicalbook.comgoogle.com Converting this to the desired 2-hydroxy compound would require a nucleophilic aromatic substitution, which can be challenging. Therefore, starting with the hydroxyl group already in place is a more strategic approach.

Detailed Synthesis Procedures from Established Precursors

The synthesis of this compound is practically achieved through the functionalization of readily available aromatic precursors.

Preparation of Key Aromatic Intermediates

The most logical and efficient precursor for this synthesis is 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid). This intermediate can be synthesized via several routes, one common method being the Ullmann condensation. For example, 5-bromo-2-fluorobenzoic acid can be hydroxylated using a copper(II) bromide catalyst in the presence of sodium carbonate and a diamine ligand to yield 2-fluoro-5-hydroxybenzoic acid. chemicalbook.com

Once the 5-fluoro-2-hydroxybenzoic acid is obtained, it can be converted to its methyl ester, Methyl 5-fluoro-2-hydroxybenzoate (Methyl 5-fluorosalicylate), through standard esterification procedures, such as refluxing in methanol with a catalytic amount of sulfuric acid. This ester is the direct precursor for the final nitration step.

Table 1: Key Aromatic Intermediates and their Synthesis Routes

IntermediatePrecursorReagents and ConditionsReference
2-Fluoro-5-hydroxybenzoic acid5-Bromo-2-fluorobenzoic acid1. Na₂CO₃, H₂O, Reflux; 2. CuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Reflux chemicalbook.com
5-Fluoro-2-nitrobenzoic acid3-Fluorobenzoic acidFuming HNO₃, concentrated H₂SO₄, 0°C chemicalbook.com
Methyl 5-fluoro-2-methyl-3-nitrobenzoate5-Fluoro-2-methyl-3-nitrobenzoic acidSOCl₂, Methanol, Reflux chemicalbook.com

Nitration Reactions: Conditions and Selectivity Control

The final step in the synthesis is the regioselective nitration of the key intermediate, Methyl 5-fluoro-2-hydroxybenzoate.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. youtube.com

Reaction Conditions: The reaction is highly exothermic and must be carefully controlled to prevent over-nitration and side product formation.

Temperature: The reaction is typically performed at low temperatures, often between -5°C and 10°C. chemicalbook.comgoogle.com This helps to control the reaction rate and improve selectivity.

Reagents: A mixture of concentrated or fuming nitric acid is added dropwise to a solution of the substrate in concentrated sulfuric acid, which serves as both the catalyst and the solvent. chemicalbook.comchemicalbook.com

Workup: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the product, which can then be collected by filtration. chemicalbook.comchemicalbook.com

Selectivity Control: As discussed in section 2.1.1, the regioselectivity of the nitration is controlled by the existing substituents.

The hydroxyl group at C2 is a powerful ortho, para-director.

The fluoro group at C5 is a weaker ortho, para-director.

The methyl ester group at C1 is a meta-director.

All three groups cooperatively direct the incoming nitronium ion to the C3 position, which is ortho to the hydroxyl group and meta to both the fluoro and ester groups. This convergence of directing effects results in the highly selective formation of this compound.

Table 2: Typical Nitration Conditions for Related Benzoic Acid Derivatives

SubstrateNitrating AgentConditionsProductYieldReference
5-Fluoro-2-methylbenzoic acidConc. HNO₃ / Conc. H₂SO₄-5 to 0°C5-Fluoro-2-methyl-3-nitrobenzoic acid- chemicalbook.com
3-Fluorobenzoic acidFuming HNO₃ / Conc. H₂SO₄Ice bath5-Fluoro-2-nitrobenzoic acid97% chemicalbook.com
Methyl benzoateHNO₃ / H₂SO₄<15°CMethyl m-nitrobenzoate78% scribd.com

Esterification Methods: Conversion of Carboxylic Acids to Methyl Esters

The transformation of the carboxylic acid precursor, 5-fluoro-2-hydroxy-3-nitrobenzoic acid, into its corresponding methyl ester is a critical step in the synthesis of this compound. This is typically achieved through established esterification protocols, which can be broadly categorized into methods involving an acid chloride intermediate and those that facilitate direct conversion.

Acid Chloride Intermediate Approaches

One robust and widely employed strategy for esterification proceeds through a two-step sequence involving the initial conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate is then subsequently treated with methanol to yield the desired ester. This method is particularly effective for acids that may be resistant to direct esterification.

Common reagents for the formation of the acid chloride intermediate include thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.comchemicalbook.com In a typical procedure for a related compound, the crude 5-fluoro-2-methyl-3-nitrobenzoic acid is dissolved in dry methanol at 0°C, followed by the dropwise addition of thionyl chloride. chemicalbook.com The mixture is then heated to reflux for an extended period, often up to 16 hours, to ensure complete conversion. chemicalbook.com

Alternatively, oxalyl chloride can be used, often in conjunction with a catalytic amount of N,N-dimethylformamide (DMF) in a dry solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The reaction is typically stirred at room temperature until gas evolution ceases, indicating the complete formation of the acid chloride. chemicalbook.com Excess methanol is then added to the solution to produce the methyl ester. chemicalbook.com

Table 1: Comparison of Reagents for Acid Chloride Formation

ReagentTypical ConditionsByproductsNotes
Thionyl Chloride (SOCl₂) Reflux in methanol chemicalbook.comSO₂ (gas), HCl (gas)Byproducts are gaseous, which helps drive the reaction to completion.
Oxalyl Chloride ((COCl)₂) DCM, catalytic DMF, room temp chemicalbook.comCO (gas), CO₂ (gas), HCl (gas)Reaction is often faster and occurs under milder conditions than with SOCl₂.
Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, presents a more atom-economical, one-step approach. This method involves reacting the carboxylic acid directly with an excess of alcohol—in this case, methanol—under acidic catalysis.

A common procedure involves treating a solution of the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid (H₂SO₄). chemicalbook.com The reaction mixture is then heated, for instance at 50°C for 16 hours, to facilitate the conversion. chemicalbook.com The use of excess methanol helps to shift the reaction equilibrium towards the formation of the ester product. chemicalbook.com

Modern advancements in this area include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. usm.my In studies on the analogous 4-fluoro-3-nitrobenzoic acid, heating in a sealed-vessel microwave with a catalytic amount of H₂SO₄ proved effective. usm.my

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The choice of temperature, solvent, and reagent ratios, as well as the strategic use of catalysts, can have a profound impact on the efficiency and outcome of the synthesis.

Temperature, Solvent, and Reagent Stoichiometry Effects on Reaction Efficiency

The interplay between temperature, solvent, and reagent stoichiometry is crucial for controlling reaction rates and equilibria.

Temperature: Reaction temperature directly influences the rate of esterification. While conventional heating methods may employ moderate temperatures around 50°C for extended periods chemicalbook.com, studies using sealed-vessel microwave conditions have shown that higher temperatures, between 130°C and 150°C, can lead to the highest ester yields in shorter timeframes. usm.my

Solvent: In direct esterification, the alcohol (methanol) serves as both a reagent and the solvent. Research on similar substrates has demonstrated that primary alcohols, like methanol, afford the highest yields of the ester product compared to secondary or tertiary alcohols. usm.my For syntheses proceeding via an acid chloride intermediate, an inert solvent like dichloromethane (DCM) is often preferred. chemicalbook.com

Reagent Stoichiometry: The ratio of reactants is a key factor. In Fischer esterification, using a large excess of methanol is a standard practice to drive the equilibrium toward the product side. chemicalbook.com When using the acid chloride approach with oxalyl chloride, a slight excess of the reagent (e.g., 1.1 equivalents) is often used to ensure full conversion of the carboxylic acid. chemicalbook.com The quality of the starting material is also paramount; using improved nitration techniques with oleum (B3057394) and fuming nitric acid can lead to a higher purity starting acid, which in turn improves the yield of the final ester product. google.com

Table 2: Effects of Reaction Parameters on Esterification Efficiency

ParameterConditionEffect on ReactionSource
Temperature 50°C (Conventional)Moderate reaction rate, requires long reaction time (16h). chemicalbook.com
130-150°C (Microwave)High yield, significantly reduced reaction time (e.g., 15 min). usm.my
Solvent/Alcohol Methanol (Primary)Highest ester yield compared to other alcohol types. usm.my
Dichloromethane (DCM)Effective inert solvent for acid chloride formation. chemicalbook.com
Reagent Ratio Excess MethanolShifts equilibrium to favor ester formation in direct esterification. chemicalbook.comusm.my
1.1 eq. Oxalyl ChlorideEnsures complete conversion of carboxylic acid to acid chloride. chemicalbook.com

Employment of Catalysts in Synthetic Steps (e.g., FeCl₃, ZnCl₂)

Catalysts are fundamental to achieving efficient esterification. In direct Fischer esterification, a strong protic acid like concentrated sulfuric acid (H₂SO₄) is the conventional choice to protonate the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol. chemicalbook.com For acid chloride formation with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is used to form the reactive Vilsmeier reagent in situ, which facilitates the reaction. chemicalbook.com

Beyond these standard catalysts, Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) have been employed in related synthetic transformations. google.com For instance, in the synthesis of similar chlorinated and fluorinated nitrobenzoic acids, Lewis acids like FeCl₃ or ZnCl₂ can catalyze the reaction between an acid and its corresponding acyl chloride intermediate, demonstrating their utility in facilitating reactions involving acyl groups. google.com

Advanced Purification and Isolation Techniques

Following the synthesis, a meticulous purification and isolation sequence is necessary to obtain this compound in high purity. This multi-step process typically involves an initial aqueous workup followed by chromatographic purification.

The common workflow begins with quenching the reaction mixture, often by pouring it into ice water, to precipitate the crude product. chemicalbook.comgoogle.com This is followed by extraction into a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc). chemicalbook.comchemicalbook.com The organic layer is then subjected to a series of washes. Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is performed to neutralize any remaining acid catalyst or unreacted carboxylic acid. chemicalbook.com A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase before it is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). chemicalbook.comchemicalbook.com

After the initial workup, the crude product is typically purified using advanced techniques. The most common and effective method is silica (B1680970) gel column chromatography. chemicalbook.com A gradient of solvents, for example, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to elute the components, separating the desired ester from byproducts and impurities. chemicalbook.com Other purification methods cited for similar compounds include crystallization, fractional distillation under reduced pressure, and filtration. google.com

Table 3: Overview of Purification and Isolation Steps

StepTechniquePurposeSource
Workup Quenching with ice waterTo precipitate the crude product and stop the reaction. chemicalbook.comgoogle.com
Extraction (e.g., with EtOAc)To transfer the product from the aqueous phase to an organic solvent. chemicalbook.comchemicalbook.com
Washing (e.g., with NaHCO₃, brine)To neutralize acid and remove water-soluble impurities. chemicalbook.com
Drying (e.g., with Na₂SO₄)To remove residual water from the organic solution. chemicalbook.comchemicalbook.com
Purification Column ChromatographyTo separate the target compound from impurities based on polarity. chemicalbook.com
CrystallizationTo obtain a highly purified solid product from a supersaturated solution. google.com
Isolation FiltrationTo physically separate the solid product from the liquid phase. chemicalbook.comgoogle.com
Solvent EvaporationTo remove the solvent and obtain the final, isolated compound. chemicalbook.com

Chromatographic Methods for Product Isolation and Impurity Removal

Chromatographic techniques are powerful tools for separating the desired product from unreacted starting materials, by-products, and other impurities. The choice of chromatographic method and conditions is dictated by the polarity and solubility of the target compound and its impurities.

Column Chromatography: This is a widely used method for the purification of organic compounds. For compounds similar in structure to this compound, such as its 2-methyl analogue, silica gel column chromatography is effective. chemicalbook.com A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a silica gel column. The separation is then achieved by eluting the column with a solvent system of increasing polarity. A common mobile phase for this class of compounds is a gradient of petroleum ether and ethyl acetate. chemicalbook.com The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the product, and finally, more polar impurities.

Table 1: Illustrative Column Chromatography Parameters for a Related Compound (Methyl 5-fluoro-2-methyl-3-nitrobenzoate)

ParameterDetailsSource
Stationary Phase Silica Gel chemicalbook.com
Mobile Phase Gradient of Petroleum Ether to Petroleum Ether/Ethyl Acetate (50:1) chemicalbook.com
Application Purification of crude product after synthesis. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative-scale purification. For polar aromatic compounds, reversed-phase HPLC is a common choice. A patent for a structurally similar compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, details an HPLC method for purity analysis which can be adapted for purification. google.com

Table 2: Example of HPLC Conditions for Analysis of a Related Nitroaromatic Compound

ParameterDetailsSource
Column Not specified google.com
Mobile Phase Solvent A: Not specified, Solvent B: Not specified google.com
Gradient 30 min: A:B from 5%:95% to 95%:5%; 1 min: A:B from 95%:5% to 5%:95%; 4 min: A:B 5%:95% google.com
Temperature 25 °C google.com

Recrystallization Protocols for High Purity Product

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either insoluble at all temperatures or remain soluble at low temperatures.

For nitrobenzoic acid derivatives, various solvents have been employed. For instance, methyl 3-nitrobenzoate can be recrystallized from methanol. fscj.edu Given the presence of a hydroxyl group in this compound, which increases its polarity, a moderately polar solvent or a mixture of solvents would likely be effective. For a related compound, yellow single crystals of methyl 2-hydroxy-3-nitrobenzoate were obtained by the slow evaporation of an ethyl acetate solution. nih.govresearchgate.net

The process generally involves dissolving the crude solid in a minimum amount of a hot solvent. sigmaaldrich.com The hot solution is then filtered to remove any insoluble impurities. Upon cooling, the purified compound crystallizes out of the solution, leaving the soluble impurities behind. The crystals are then collected by filtration.

Extraction and Washing Procedures in Synthesis Workup

The workup procedure following the synthesis of this compound is crucial for the initial removal of inorganic reagents and highly polar by-products. A typical workup for nitration reactions involves quenching the reaction mixture in ice water. chemicalbook.com This precipitates the crude organic product.

The solid is then typically collected by filtration and dissolved in a water-immiscible organic solvent, such as ethyl acetate. chemicalbook.com This organic solution is then washed sequentially with water and a brine solution (saturated aqueous sodium chloride). chemicalbook.com The water wash helps to remove any remaining acid, while the brine wash aids in breaking up any emulsions and removing excess water from the organic layer. The organic layer is subsequently dried over an anhydrous drying agent, such as sodium sulfate, before the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com

Reaction Monitoring Techniques

Monitoring the progress of the synthesis of this compound is essential to determine the reaction endpoint and to minimize the formation of by-products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective technique for monitoring reactions. A small aliquot of the reaction mixture is spotted on a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system, often a mixture of petroleum ether and ethyl acetate. chemicalbook.com The separated spots of the starting material, product, and any by-products are visualized, typically under UV light. The completion of the reaction is indicated by the disappearance of the starting material spot. For a related compound, a 1:1 mixture of petroleum ether and ethyl acetate was used as the eluent. chemicalbook.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and for determining the purity of the final product, GC and HPLC are employed. These techniques can separate and quantify the components of a mixture with high precision. GC is suitable for volatile and thermally stable compounds, while HPLC is versatile for a wider range of compounds, including those that are less volatile or thermally sensitive. researchgate.net HPLC analysis of a related compound showed a purity of 99.2% after purification. chemicalbook.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, supplemented by two-dimensional techniques, provides a definitive structural portrait.

At present, detailed, publicly available experimental NMR data specifically for this compound is limited. However, the expected spectral features can be inferred from the analysis of structurally similar compounds.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Signals

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its aromatic protons and the methyl group of the ester functionality. The aromatic region would likely display two doublets, a consequence of the spin-spin coupling between the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing nitro and fluoro groups, and the electron-donating hydroxyl group. The methyl group protons of the ester would appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic HDownfield regionDoubletortho or meta coupling
Aromatic HDownfield regionDoubletortho or meta coupling
-OCH₃Upfield regionSingletN/A
-OHVariable, broadSingletN/A

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to resonate at the lowest field due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will appear in the intermediate region, with their specific chemical shifts dictated by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling. The methyl carbon of the ester will be found at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~160-170
Aromatic C-OH~150-160
Aromatic C-NO₂~140-150
Aromatic C-F~155-165 (with C-F coupling)
Aromatic C-H~110-130
Aromatic C-COOCH₃~120-130
-OCH₃~50-60

Fluorine-19 NMR (¹⁹F NMR) for Characterization of the Fluoro Substituent

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing electron-withdrawing and electron-donating groups. The signal may exhibit coupling to the adjacent aromatic protons, which would provide further structural confirmation.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically confirming the connectivity of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons of the ester, nitro, and hydroxyl groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Characteristic Absorptions of Ester Carbonyl and Nitro Groups

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the stretching vibrations of the ester carbonyl (C=O) and the nitro (NO₂) groups. The presence of a strong band in the region of 1720-1740 cm⁻¹ would be indicative of the ester carbonyl group. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as two distinct, strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Ester Carbonyl (C=O)Stretching1720-1740
Nitro (NO₂)Asymmetric Stretching1520-1560
Nitro (NO₂)Symmetric Stretching1345-1385
Hydroxyl (O-H)Stretching3200-3600 (broad)
Aromatic C-HStretching~3000-3100
C-FStretching~1100-1250

Raman Spectroscopy Applications

While specific experimental Raman spectra for this compound are not widely documented in publicly available literature, the application of Raman spectroscopy would be crucial for characterizing its vibrational modes. This technique is highly effective for observing fundamental vibrations of the molecular framework. Key applications would include the identification of characteristic spectral bands corresponding to the stretching and bending vibrations of its functional groups, such as the carbonyl group (C=O) of the ester, the nitro group (NO₂), the carbon-fluorine bond (C-F), and the hydroxyl group (O-H). Analysis of the resulting spectrum would provide valuable insights into the molecular structure and bonding.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound and for studying its fragmentation patterns to further validate its structure.

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₈H₆FNO₅. azurewebsites.net The exact mass, calculated from the most abundant isotopes of its constituent atoms, serves as a primary confirmation of the compound's identity. The experimentally determined monoisotopic mass would be compared against the theoretical value to confirm the elemental composition with a high degree of confidence.

Table 1: Computed Mass Properties for C₈H₆FNO₅

PropertyValue
Molecular FormulaC₈H₆FNO₅
Molecular Weight215.13 g/mol
Exact Mass215.02300045 Da

Data sourced from PubChem. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like this compound. Due to the presence of the acidic phenolic hydroxyl group, the compound would likely be analyzed in negative ion mode, forming the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments following ionization would induce fragmentation. While specific fragmentation data for this exact compound is not detailed in the searched literature, general fragmentation pathways for related nitroaromatic and phenolic compounds often involve the loss of small neutral molecules. Potential fragmentation could include the loss of the nitro group (NO₂) or cleavage of the ester's methyl group (•CH₃).

X-ray Crystallography for Definitive Solid-State Structural Validation

X-ray crystallography provides unequivocal proof of a molecule's structure by mapping electron density in a single crystal. While crystallographic data for this compound is not available, a detailed analysis of the closely related analogue, Methyl 2-hydroxy-3-nitrobenzoate (C₈H₇NO₅), offers significant insight into the expected structural features. researchgate.netnih.gov

The crystal structure of the non-fluorinated analogue, Methyl 2-hydroxy-3-nitrobenzoate, reveals an approximately planar molecular conformation. researchgate.netnih.gov This planarity is a key feature of its structure. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov The detailed crystal data and collection parameters provide a comprehensive picture of its solid-state arrangement.

Table 2: Crystal Data and Structure Refinement for Methyl 2-hydroxy-3-nitrobenzoate

ParameterValueReference
Empirical FormulaC₈H₇NO₅ researchgate.net
Formula Weight197.15 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)7.612 (1) researchgate.net
b (Å)11.716 (2) researchgate.net
c (Å)9.656 (2) researchgate.net
β (°)101.83 (1) researchgate.net
Volume (ų)842.9 (3) researchgate.net
Z (molecules/unit cell)4 researchgate.net
Temperature (K)291 researchgate.net

Table 3: Hydrogen-Bond Geometry for Methyl 2-hydroxy-3-nitrobenzoate (Å, °)

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O1—H1A···O20.821.772.554 (2)156

Data derived from Acta Crystallographica Section E. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., C–H…O)

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. The presence of hydroxyl, nitro, and ester functional groups, in addition to the aromatic ring, provides multiple sites for hydrogen bonding and other non-covalent interactions.

A primary focus of the investigation would be the identification and characterization of hydrogen bonds. It is anticipated that a strong intramolecular hydrogen bond would exist between the hydroxyl group and the carbonyl oxygen of the ester, a feature common in ortho-hydroxy-substituted benzoates. In addition to this, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing.

Table 1: Predicted Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPredicted Nature
Intramolecular Hydrogen BondO-H (hydroxyl)O=C (ester)Strong
Intermolecular Hydrogen BondC-H (aromatic)O (nitro/carbonyl)Weak
Intermolecular Hydrogen BondC-H (methyl)O (nitro/carbonyl)Weak
π-π StackingAromatic RingAromatic RingPossible

Characterization of Polymorphic Forms via X-ray Diffraction and Differential Scanning Calorimetry (DSC)

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen bonding networks. The existence of polymorphic forms of this compound would be investigated using a combination of X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).

X-ray Diffraction (XRD): Single-crystal X-ray diffraction would be the definitive method to identify and characterize different polymorphic forms. Each polymorph would exhibit a unique unit cell and space group, leading to a distinct diffraction pattern. Powder X-ray diffraction (PXRD) would be used as a complementary technique for routine phase identification and to analyze bulk samples for the presence of multiple crystalline forms.

Differential Scanning Calorimetry (DSC): DSC would be employed to study the thermal behavior of the compound and to detect the presence of polymorphs. Each polymorphic form would be expected to have a distinct melting point and enthalpy of fusion. DSC thermograms could reveal solid-solid phase transitions between different polymorphs upon heating or cooling. By analyzing the endothermic and exothermic events, the relative thermodynamic stability of the polymorphs could be inferred.

Table 2: Hypothetical DSC Data for Two Polymorphs of this compound

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Form IT₁ΔH₁Thermodynamically stable form at room temperature.
Form IIT₂ΔH₂Metastable form, may convert to Form I upon heating.

The combination of XRD and DSC would provide a comprehensive understanding of the polymorphic landscape of this compound. The identification and characterization of different polymorphs are critical as they can exhibit different physical properties such as solubility, dissolution rate, and stability, which are important considerations in various applications.

Computational Chemistry and Theoretical Modeling

Prediction and Validation of Spectroscopic Parameters

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial step in the structural elucidation of molecules like Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate. Density Functional Theory (DFT) is a widely used and effective method for calculating accurate NMR parameters. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework (e.g., using the B3LYP functional), is a standard approach for predicting isotropic shielding tensors, which are then converted to chemical shifts. bohrium.com

For 1-methyl-indazole, substitution with a nitro group leads to a significant downfield shift (20 to 26 ppm) in the ¹³C NMR signal for the carbon atom directly bonded to the nitro group. arpgweb.com This deshielding effect is a general trend observed for nitroaromatic compounds. arpgweb.com The electron-withdrawing nature of the substituents on the benzene (B151609) ring of this compound—fluoro, hydroxyl, and nitro groups—profoundly influences the electron density around the carbon and hydrogen atoms, thereby affecting their chemical shifts. ucl.ac.uk

The expected influence of each substituent on the NMR chemical shifts can be summarized as follows:

Substituent GroupEffect on ¹H Chemical ShiftEffect on ¹³C Chemical ShiftRationale
-NO₂ (Nitro) Strong deshielding (downfield shift) for ortho and para protons.Strong deshielding (downfield shift) for the directly attached carbon (ipso-carbon) and notable deshielding on ortho and para carbons.Strong electron-withdrawing nature through both inductive and resonance effects. arpgweb.comucl.ac.uk
-OH (Hydroxyl) Shielding (upfield shift) for ortho and para protons. The proton of the OH group itself has a variable shift, highly dependent on hydrogen bonding and solvent.Strong shielding (upfield shift) for ortho and para carbons.Electron-donating through resonance (lone pair delocalization) outweighs its inductive withdrawal.
-F (Fluoro) Deshielding (downfield shift), but less pronounced than the nitro group.Strong deshielding (downfield shift) for the ipso-carbon due to high electronegativity.Strong inductive electron withdrawal.
-COOCH₃ (Methyl Ester) Deshielding (downfield shift) for ortho protons.Deshielding (downfield shift) for the ipso-carbon.Electron-withdrawing nature.

This table presents generalized substituent effects based on established principles in NMR spectroscopy.

DFT calculations considering these competing effects are necessary to predict the precise chemical shifts for the fully substituted ring of this compound.

Conformational Analysis and Intramolecular Hydrogen Bonding Dynamics

The three-dimensional structure and flexibility of this compound are largely dictated by the rotational freedom of its substituent groups and the potential for intramolecular hydrogen bonding.

The presence of a hydroxyl group adjacent to both a nitro group and a methyl ester group allows for the formation of strong intramolecular hydrogen bonds (IMHBs). This leads to distinct conformational isomers, the stabilities of which can be assessed using computational methods. The primary conformers arise from the competition for the hydroxyl proton between the oxygen of the nitro group and the carbonyl oxygen of the ester group.

ConformerHydrogen Bond AcceptorDescriptionExpected Relative Stability (in gas phase)
Conformer A Nitro Group OxygenA six-membered ring is formed via an O-H···O=N hydrogen bond.Likely more stable. Studies on o-nitrophenol show a strong IMHB. nih.gov
Conformer B Carbonyl OxygenA six-membered ring is formed via an O-H···O=C hydrogen bond.Likely less stable than Conformer A, but still a significant contributor.

This table outlines the principal conformational isomers based on intramolecular hydrogen bonding.

Ab initio calculations are employed to determine the relative energies of these conformers. nih.gov In molecules with similar competitive hydrogen bonding systems, the conformer with the hydrogen bond to the nitro group is often found to be more stable in the gas phase. nih.gov The energy barrier for interconversion between these conformers can also be calculated, providing insight into the dynamics of the molecule.

The stability of the intramolecular hydrogen bond is highly sensitive to the surrounding solvent environment. nih.gov Solvents can compete with the internal acceptor groups for hydrogen bonding with the hydroxyl proton. This interaction is particularly significant in polar, protic solvents.

The influence of the solvent on the IMHB can be summarized as follows:

Solvent TypeInteraction with SoluteEffect on Intramolecular H-BondConsequence for Conformational Equilibrium
Non-polar (e.g., Hexane) Minimal interaction.IMHB is strong and largely unperturbed.The equilibrium favors the most stable gas-phase conformer.
Polar Aprotic (e.g., DMSO) Acts as a hydrogen bond acceptor.Weakens the IMHB by forming an intermolecular H-bond with the solute's -OH group.Shifts the equilibrium towards conformers that are more polar or can better interact with the solvent.
Polar Protic (e.g., Water, Ethanol) Acts as both a hydrogen bond donor and acceptor.Significantly weakens or disrupts the IMHB through strong competitive intermolecular hydrogen bonding.Can lead to a substantial population of conformers where the IMHB is broken. nih.gov

This table describes the general effects of solvent polarity on intramolecular hydrogen bonds.

Experimental studies on molecular balances have demonstrated that intramolecular hydrogen bond energies are strongest in apolar solvents and weakest in polar ones. nih.gov This is because polar solvents can effectively solvate the individual donor and acceptor sites, reducing the energetic favorability of forming the internal bond.

To theoretically model the influence of different solvents, continuum dielectric models such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are frequently used. nsf.govq-chem.com These models approximate the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε). arxiv.orgarxiv.org

This approach allows for the calculation of the solute's energy in different solvents without explicitly modeling individual solvent molecules. The model calculates the electrostatic interaction between the solute's charge distribution and the reaction field induced in the dielectric continuum. By performing these calculations for each conformer in various solvents, it is possible to predict how the relative stabilities and, therefore, the conformational equilibrium will shift as a function of solvent polarity. researchgate.net For instance, a more polar conformer will be preferentially stabilized in a high-dielectric-constant solvent.

In Silico Approaches for Predicting Chemical and Biological Reactivity

Computational models are invaluable for predicting the chemical and potential biological reactivity of compounds like this compound, guiding further experimental work.

Structure-based prediction models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate a molecule's structural or electronic features with its reactivity or biological activity. researchgate.net For nitroaromatic compounds, reactivity is often linked to their electrophilic nature and the energetics of their frontier molecular orbitals. mdpi.com

Key steps and descriptors in building such a model include:

Descriptor Calculation: Quantum chemical calculations (often using DFT) are performed to determine various electronic descriptors for a series of related molecules. nih.govacs.org

Correlation: These descriptors are then correlated with experimentally measured properties, such as reaction rates or toxicity (e.g., LD₅₀), using statistical methods like multiple linear regression. researchgate.net

Model Validation: The predictive power of the resulting QSAR model is tested against compounds not used in the initial training set. nih.govacs.org

Commonly used descriptors for predicting the reactivity of nitroaromatic compounds are presented in the table below.

DescriptorAbbreviationDescriptionRelevance to Reactivity
Energy of the Highest Occupied Molecular Orbital E(HOMO)The energy of the outermost electron-occupied orbital. Represents the ability to donate an electron.Relates to susceptibility to electrophilic attack.
Energy of the Lowest Unoccupied Molecular Orbital E(LUMO)The energy of the lowest energy orbital that is empty. Represents the ability to accept an electron.Lower E(LUMO) values correlate with higher electrophilicity and greater susceptibility to nucleophilic attack and reduction. researchgate.net
HOMO-LUMO Gap ΔEThe energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Electron Affinity EAThe energy released when an electron is added to a neutral molecule.Directly relates to the molecule's ability to act as an oxidizing agent.

This table lists key quantum chemical descriptors used in reactivity prediction models.

For nitroaromatic compounds, a low E(LUMO) is often a key indicator of their susceptibility to reduction, a common environmental fate and a critical step in their metabolic activation to toxic species. researchgate.netnih.govacs.org By calculating these descriptors for this compound, its reactivity can be predicted and compared to other known nitroaromatic compounds.

Chemical Reactivity and Derivatization Chemistry

The presence of activating and deactivating groups on the aromatic ring of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate governs its reactivity towards various chemical transformations. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electron-donating effect of the hydroxyl group, creates a nuanced reactivity profile that can be exploited for the synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and related compounds that are activated by strongly electron-withdrawing groups. In the case of this compound, the fluorine atom is positioned ortho and para to the strongly deactivating nitro group, making it susceptible to displacement by nucleophiles.

The reactivity of the fluoro and hydroxyl substituents towards nucleophiles is a critical aspect of the derivatization chemistry of this compound. The fluorine atom, being a good leaving group and activated by the adjacent nitro group, is the primary site for nucleophilic attack. The hydroxyl group, on the other hand, is generally a poor leaving group in SNAr reactions. However, its presence can influence the reaction's regioselectivity and rate. The electron-donating character of the hydroxyl group can potentially modulate the electrophilicity of the aromatic ring.

Research into related nitro-substituted aromatic compounds indicates that the fluorine atom's lability is significantly enhanced by the presence of the nitro group. This activation allows for the displacement of the fluoride (B91410) by a variety of nucleophiles, such as amines, alkoxides, and thiolates, under relatively mild conditions.

Synthesis of Novel Derivatives with Modified Functional Groups

The strategic modification of the functional groups of this compound allows for the synthesis of a diverse library of novel derivatives. The primary routes for derivatization involve the displacement of the fluorine atom and reactions of the hydroxyl and nitro groups.

The synthesis of new derivatives can be systematically approached by reacting this compound with a range of nucleophiles. For instance, treatment with primary or secondary amines can yield the corresponding N-substituted anilines. Similarly, reaction with various alcohols in the presence of a base can lead to the formation of ether derivatives.

Below is a table illustrating the potential for the synthesis of novel derivatives through the modification of the fluoro group:

NucleophileReagent ExampleResulting Functional GroupPotential Derivative Class
AmineR-NH₂AminoN-Aryl Anilines
AlkoxideR-O⁻EtherAryl Ethers
ThiolateR-S⁻ThioetherAryl Sulfides

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This reduction is a cornerstone of aromatic chemistry, providing a gateway to a vast array of substituted anilines which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Selective Reduction to the Amino Group without Affecting Other Functionalities

A key challenge in the reduction of the nitro group in this compound is to achieve selectivity without altering the other sensitive functional groups, namely the ester, hydroxyl, and fluoro groups. nih.gov Chemoselective reduction methods are therefore of paramount importance. nih.gov

Various reducing agents and conditions have been developed for the selective reduction of aromatic nitro groups. jsynthchem.com Common methods include the use of metal catalysts with a hydrogen source or dissolving metal reductions. The choice of the reducing system is crucial to prevent unwanted side reactions such as the reduction of the ester functionality or the hydrogenolysis of the fluorine atom.

Catalytic Hydrogenation Methods (e.g., H₂/Pd-C)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. A common and effective catalytic system for this transformation is palladium on carbon (Pd-C) with hydrogen gas (H₂). google.com This method is often preferred due to its high efficiency, relatively clean reaction profile, and the ease of removal of the catalyst by filtration.

The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be adjusted to optimize the reaction rate and selectivity. For this compound, careful control of the reaction conditions is necessary to ensure the preservation of the fluoro and ester groups.

The general scheme for the catalytic hydrogenation is as follows:

This compound + H₂ (in the presence of Pd-C) → Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Exploration of Nitro Group-Derived Reactive Intermediates

The reduction of the nitro group proceeds through a series of reactive intermediates, which can themselves be trapped or utilized in further synthetic transformations. The initial reduction product is a nitroso species, which is then further reduced to a hydroxylamine (B1172632) before the final amine product is formed. nih.gov

Ester Hydrolysis Reactions

The methyl ester group is a primary site for nucleophilic attack, most notably through hydrolysis reactions, which convert the ester back into a carboxylic acid.

The hydrolysis of the methyl ester in this compound yields its corresponding carboxylic acid, 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. azurewebsites.net This transformation is a fundamental reaction in organic chemistry, typically achieved under either acidic or basic conditions.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, forming a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. A general procedure for a similar methyl ester hydrolysis involves heating the ester under reflux with sodium hydroxide in a mixture of methanol and water, followed by acidification with concentrated HCl to precipitate the carboxylic acid. chemspider.com

Reaction Scheme: Ester Hydrolysis

General scheme for the base-catalyzed hydrolysis of this compound.
ReactantReagentsProduct
This compound1. NaOH (aq) / Heat2. HCl (aq)5-Fluoro-2-hydroxy-3-nitrobenzoic acid

While specific kinetic studies for this compound are not extensively detailed in the provided literature, the mechanism of its hydrolysis can be inferred from studies on analogous aromatic esters. The hydrolysis of esters, particularly under basic conditions, typically follows a saponification mechanism, which is well-understood to be a second-order reaction.

For related compounds, kinetic studies of hydrolysis often reveal a dependence on the hydroxide ion concentration. researchgate.net The reaction mechanism is generally considered to be an AAc2 type (Addition-Elimination, Acyl-oxygen cleavage, bimolecular). This involves the rate-determining attack of the nucleophile (hydroxide ion) on the ester's carbonyl carbon to form a tetrahedral intermediate. This intermediate then rapidly collapses, expelling the leaving group (methoxide) to form the products.

The presence of electron-withdrawing groups (EWG) on the benzene (B151609) ring, such as the nitro group and fluorine atom in the target molecule, enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity facilitates the nucleophilic attack, thereby increasing the rate of hydrolysis compared to an unsubstituted methyl salicylate (B1505791). Conversely, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester group, which can influence the reaction rate. researchgate.net Studies on similar compounds have shown that the pseudo-first-order rate constant's dependence on hydroxide concentration can sometimes be complex, indicating the formation of various anionic intermediates during the reaction. researchgate.net

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for the synthesis of ethers and esters.

The hydroxyl group of this compound can be readily alkylated to form an ether. A common example of this is methylation, which converts the hydroxyl group into a methoxy (B1213986) group, yielding Methyl 5-fluoro-2-methoxy-3-nitrobenzoate. sigmaaldrich.com

This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent in a nucleophilic substitution reaction (SN2) to form the methyl ether.

Reaction Scheme: O-Methylation

General scheme for the methylation of the hydroxyl group.
ReactantReagentsProduct
This compoundMethylating Agent (e.g., (CH₃)₂SO₄)Base (e.g., K₂CO₃)Methyl 5-fluoro-2-methoxy-3-nitrobenzoate sigmaaldrich.com

The nucleophilic hydroxyl group can also be acylated to form a new ester functionality. This is a standard transformation for phenols and involves reacting the compound with an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride).

Typically, the reaction is performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). The acylation of the hydroxyl group would result in a product such as Methyl 2-acetoxy-5-fluoro-3-nitrobenzoate. This reaction protects the hydroxyl group and can alter the electronic properties of the aromatic ring.

Investigation of Other Reactive Sites and Functional Group Interconversions

Beyond the ester and hydroxyl groups, the nitro group and the aromatic ring itself are sites for further chemical modification.

A significant functional group interconversion is the reduction of the aromatic nitro group to an amino group. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing, meta-directing group into a powerful electron-donating, ortho-para-directing group. The resulting aminobenzoate derivative is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or metals in acidic media (e.g., tin, iron, or zinc with HCl).

Furthermore, the aromatic ring itself can undergo substitution reactions, although the existing substituents heavily influence the feasibility and regioselectivity of such transformations. The ring is considered electron-deficient due to the strong deactivating effects of the nitro, fluoro, and methyl ester groups. The hydroxyl group is an activating group, but its influence is moderated by the other substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a potent nucleophile could potentially displace the fluorine atom, particularly given the activation provided by the ortho and para nitro group. Electrophilic aromatic substitution, on the other hand, would be significantly disfavored and would require harsh reaction conditions.

Structure Activity Relationships Sar and Mechanistic Investigations in Vitro/molecular Level

Correlating Structural Features with Molecular Interactions and Biological Activities

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. In the case of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, the interplay between the fluoro, nitro, and hydroxyl groups on the benzoate (B1203000) scaffold is paramount in defining its interactions with biological targets.

Influence of Halogen and Nitro Substituents on Molecular Binding Affinity and Specificity

The presence of a fluorine atom and a nitro group, both potent electron-withdrawing groups, significantly influences the electronic distribution of the aromatic ring. This, in turn, can modulate the compound's binding affinity and specificity for its molecular targets.

The fluorine atom, due to its high electronegativity and small size, can enhance metabolic stability and improve membrane permeability, crucial factors for bioavailability. heterocyclics.com Furthermore, fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing binding affinity. The strong electron-withdrawing nature of the nitro group can also contribute to binding by creating a region of positive electrostatic potential on the aromatic ring, facilitating interactions with electron-rich residues in a target protein.

Role of the Hydroxyl Group in Hydrogen Bonding and Polarity-Driven Interactions

The hydroxyl group at the 2-position of the benzoate ring is a key player in establishing specific molecular interactions. As a hydrogen bond donor and acceptor, it can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. These directional interactions are fundamental for molecular recognition and can significantly contribute to the binding affinity and specificity of the compound. The polarity imparted by the hydroxyl group also influences the molecule's solubility and its ability to interact with polar environments within a biological system.

Impact of Substituent Modifications on Biological Activity and Efficacy

Substituent Modification Potential Impact on Biological Activity
Alteration of Halogen Changing the halogen from fluorine to chlorine or bromine would alter the size, lipophilicity, and electronic properties, potentially affecting binding affinity and metabolic stability.
Modification of Nitro Group Reduction of the nitro group to an amino group would drastically change the electronic and steric properties, likely leading to a different biological activity profile.
Removal of Hydroxyl Group The absence of the hydroxyl group would eliminate key hydrogen bonding interactions, likely reducing binding affinity and specificity for its target.

Elucidation of Mechanism of Action at the Molecular Target Level

Understanding the precise mechanism of action of a compound at the molecular level is crucial for rational drug design and development. This involves identifying its specific molecular targets and elucidating the biochemical pathways it modulates.

Investigation of Interactions with Specific Enzymes or Receptors

While specific enzyme or receptor targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various classes of proteins. The substituted benzoate scaffold is a common feature in many enzyme inhibitors and receptor ligands. For instance, substituted benzoic acids have been shown to inhibit enzymes like tyrosinase. nih.gov Further experimental and computational studies, such as enzyme inhibition assays and molecular docking, would be necessary to identify and characterize the specific molecular targets of this compound.

Role of Nitro Group Reduction in Generating Reactive Intermediates and Biochemical Effects

A key aspect of the mechanism of action of many nitroaromatic compounds is the in vivo reduction of the nitro group. This metabolic process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species. These intermediates can then covalently modify biological macromolecules like proteins and DNA, leading to a range of biochemical and cellular effects. This bioreductive activation is a known mechanism for the biological activity of many nitro-containing drugs. sigmaaldrich.comnih.gov The specific biochemical consequences of the nitro group reduction of this compound would depend on the specific cellular environment and the enzymes involved in the reduction process.

Enzyme Inhibition Studies of this compound and its Analogs

The specific enzyme inhibition profile of this compound has not been extensively characterized in published studies. However, based on its structural features as a substituted salicylate (B1505791) derivative, it is plausible that it could interact with enzymes involved in inflammatory pathways. For instance, salicylic (B10762653) acid and its derivatives are known to target cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

To investigate this, a typical research approach would involve in vitro enzyme assays. These assays would measure the ability of this compound to inhibit the activity of purified enzymes like COX-1 and COX-2. The results would be expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Such studies are crucial for elucidating the mechanism of action and for guiding further structural modifications to enhance potency and selectivity.

Rational Design of Analogs for Modulated Biological Activity

The principles of rational drug design can be applied to this compound to create new analogs with potentially improved therapeutic properties.

Targeted Modifications for Enhanced Efficacy Against Specific Biological Targets

The structure of this compound offers several positions for targeted chemical modifications. For example, altering the substituent groups on the benzene (B151609) ring could significantly impact its binding affinity for a specific biological target. A study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated that increasing the size of an alkyl group in the acetamide (B32628) moiety could enhance selectivity for the COX-2 enzyme. mdpi.com This approach aims to develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and reduced side effects. mdpi.com

In Vitro Biological Activity Profiling of Compound and its Derivatives

Preliminary Investigations into Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound and its derivatives can be assessed using various in vitro models. A common approach involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. nih.govresearchgate.netmdpi.com In this model, the ability of the compound to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is measured. nih.govresearchgate.netmdpi.com Studies on methyl derivatives of flavanone (B1672756) have shown that these compounds can dose-dependently modulate the production of such pro-inflammatory cytokines. nih.govresearchgate.net

The potential analgesic effects can be inferred from the anti-inflammatory activity, as pain is often a direct consequence of inflammation. Compounds that effectively reduce inflammation are likely to exhibit analgesic properties.

Applications in Advanced Organic Synthesis

A Versatile Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a polysubstituted benzene (B151609) derivative that offers a unique combination of functional groups, making it an ideal starting material for multi-step organic synthesis. The presence of a nitro group, a fluorine atom, a methyl group, and a methyl ester provides multiple reaction sites that can be selectively addressed to build molecular complexity. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions or be used to form heterocyclic rings. The methyl group can be functionalized, for instance, through bromination, to introduce further reactive handles.

Precursor for Pharmaceutical and Agrochemical Compounds

The structural motifs present in Methyl 5-fluoro-2-methyl-3-nitrobenzoate are found in numerous biologically active molecules. Its role as a precursor is particularly prominent in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair. chemicalbook.comgoogle.com By leveraging the reactivity of its various substituents, chemists can construct the complex polycyclic systems characteristic of many modern pharmaceutical agents.

Contribution to the Synthesis of Functional Materials

While less documented than its pharmaceutical applications, the reactive nature of Methyl 5-fluoro-2-methyl-3-nitrobenzoate and its derivatives suggests potential applications in the synthesis of functional materials. The fluorinated and nitrated aromatic core can be incorporated into larger polymeric or macrocyclic structures, potentially imparting unique electronic or physical properties to the resulting materials.

Synthesis of Specific Advanced Chemical Structures

Intermediate in the Preparation of Rucaparib and Other Poly ADP-ribose Polymerase (PARP) Inhibitors

One of the most significant applications of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is its use as a key intermediate in the synthesis of Rucaparib. google.com Rucaparib is a potent PARP inhibitor used in the treatment of certain types of cancer. The synthesis of Rucaparib from this intermediate involves a series of transformations that build the final tricyclic lactam structure.

A common synthetic route begins with the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate. google.com This intermediate then undergoes further reactions to construct the full framework of the PARP inhibitor.

Building Block for Heterocyclic Systems (e.g., 6-Fluoro-4-nitroisobenzofuran-1(3H)-one)

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is also a direct precursor to the heterocyclic compound 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.comguidechem.com This synthesis highlights the utility of the functional groups on the starting benzoate (B1203000).

The synthesis involves the bromination of the methyl group of Methyl 5-fluoro-2-methyl-3-nitrobenzoate using a reagent such as N-bromosuccinimide (NBS). chemicalbook.com The resulting benzylic bromide then undergoes an intramolecular cyclization, where the ester group is hydrolyzed and the resulting carboxylate displaces the bromide to form the lactone ring of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.comguidechem.com

Integration into Macrocyclic Architectures and Foldamers

The incorporation of substituted aromatic units is a key strategy in the design of macrocycles and foldamers, which are complex molecules with well-defined three-dimensional structures. Aromatic oligoamides, for instance, are known to form stable helical structures. nih.govfigshare.comrsc.org The development of novel building blocks is crucial for expanding the structural and functional diversity of these larger molecules. figshare.com

While general methods exist for the synthesis of macrocycles from various precursors, including those containing nitrogen, mdpi.comnih.govnih.gov specific examples detailing the use of methyl 5-fluoro-2-hydroxy-3-nitrobenzoate in the assembly of macrocyclic frameworks or foldamers are not readily found in the surveyed literature. The functional groups present on this compound could, in principle, be manipulated for such purposes. For example, the nitro group could be reduced to an amine, and the hydroxyl and ester functionalities could participate in cyclization reactions. However, without specific literature examples, this remains a hypothetical application.

Precursor for Benzimidazole (B57391) Derivatives with Diverse Biological Activities

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antiviral, analgesic, and anticancer properties. nih.gov The synthesis of benzimidazoles often involves the cyclization of ortho-phenylenediamines with various reagents. researchgate.netorganic-chemistry.org A common and versatile method for preparing benzimidazoles is the reductive cyclization of o-nitroanilines in the presence of aldehydes. organic-chemistry.orgresearchgate.net This one-pot synthesis is efficient and tolerates a wide range of functional groups. organic-chemistry.org

The structure of this compound contains a nitro group ortho to a potential amino group (after reduction of the nitro group and potential modification of the hydroxyl group). This suggests its theoretical utility as a precursor for highly substituted benzimidazoles. General methods for synthesizing benzimidazoles from o-nitroanilines are well-established. organic-chemistry.orgrsc.orgnbu.ac.in However, specific studies detailing the conversion of this compound into benzimidazole derivatives with characterized biological activities are not described in the available research. The synthesis of various benzimidazole derivatives often starts from different substituted anilines or nitroaromatics, highlighting the modularity of these synthetic approaches. researchgate.netacs.org

Methodological Advancements in Synthetic Chemistry Utilizing the Compound

Methodological advancements often focus on achieving high levels of selectivity and efficiency in chemical transformations. For a polyfunctionalized molecule like this compound, chemo- and regioselective reactions are of significant interest.

Chemo- and Regioselective Transformations

The development of reactions that selectively target one functional group in the presence of others is a cornerstone of modern organic synthesis. researchgate.net For polyfunctionalized aromatic compounds, achieving regioselectivity in reactions is a significant challenge and an area of active research. researchgate.netrsc.orgchemrxiv.orgyoutube.com The presence of hydroxyl, nitro, and ester groups, along with a fluorine atom, on the benzene ring of this compound presents multiple potential reaction sites.

Despite the potential for interesting reactivity, specific studies on the chemo- and regioselective transformations of this compound are not prominently featured in the scientific literature. General principles of substituent effects on aromatic rings would govern its reactivity, but dedicated studies on this particular compound are not available.

Development of Novel Synthetic Routes to Related Analogs

The synthesis of analogs of a core structure is essential for structure-activity relationship studies and the development of new functional molecules. The synthesis of analogs of this compound would involve modifying its existing functional groups or introducing new ones.

The literature contains methods for the synthesis of related nitrophenols, often starting from the corresponding nitroanilines. orgsyn.org However, specific and novel synthetic routes focused on generating a library of analogs starting from or leading to this compound are not detailed in the reviewed sources. The development of such routes would be a valuable contribution to synthetic methodology.

Q & A

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Use flow chemistry for nitration to control exothermicity and improve mixing. Employ inline FT-IR to monitor reaction progress. Scale-up recrystallization using anti-solvent (water) addition under controlled cooling to enhance crystal uniformity .

Q. What safety protocols are essential given the compound’s nitro and fluoro substituents?

  • Methodological Answer : Conduct thermal stability tests (DSC/TGA) to assess explosion risks. Use blast shields during nitration, and ensure fume hoods with HEPA filters handle fluorine-containing vapors. Store in flame-resistant cabinets with desiccants to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.